BenchChemオンラインストアへようこそ!

5-[(4-methoxyphenoxy)methyl]-2H-tetrazole

Bioisosterism Structural biology Crystal structure informatics

5-[(4-Methoxyphenoxy)methyl]-2H-tetrazole (C₉H₁₀N₄O₂, MW 206.2 g/mol) is a 5-substituted-2H-tetrazole derivative that functions as a non-classical bioisostere of carboxylic acids, a property leveraged extensively in medicinal chemistry for lead optimization. The tetrazole NH proton exhibits a pKa of approximately 4.5–4.9, closely matching that of a carboxylic acid (pKa ≈ 4.2–4.4), which enables comparable ionic interactions with biological targets at physiological pH while offering distinct advantages in metabolic stability and membrane permeability.

Molecular Formula C9H10N4O2
Molecular Weight 206.20 g/mol
Cat. No. B4416369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-methoxyphenoxy)methyl]-2H-tetrazole
Molecular FormulaC9H10N4O2
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC2=NNN=N2
InChIInChI=1S/C9H10N4O2/c1-14-7-2-4-8(5-3-7)15-6-9-10-12-13-11-9/h2-5H,6H2,1H3,(H,10,11,12,13)
InChIKeyVBPVNNSQYWCHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility15 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5-[(4-Methoxyphenoxy)methyl]-2H-tetrazole (CAS 878431-74-4): Core Physicochemical and Pharmacological Profile for Informed Procurement


5-[(4-Methoxyphenoxy)methyl]-2H-tetrazole (C₉H₁₀N₄O₂, MW 206.2 g/mol) is a 5-substituted-2H-tetrazole derivative that functions as a non-classical bioisostere of carboxylic acids, a property leveraged extensively in medicinal chemistry for lead optimization [1]. The tetrazole NH proton exhibits a pKa of approximately 4.5–4.9, closely matching that of a carboxylic acid (pKa ≈ 4.2–4.4), which enables comparable ionic interactions with biological targets at physiological pH while offering distinct advantages in metabolic stability and membrane permeability [2]. This compound features a 4-methoxyphenoxy substituent linked via a methylene bridge to the tetrazole C5 position, a structural motif that appears in multiple bioactive series including anti-inflammatory agents and MDM2-p53 interaction inhibitors [3]. Public high-throughput screening (HTS) data indicate this compound has been tested across several target-based assays, with measurable activity at the regulator of G-protein signaling 4 (RGS4), mu-opioid receptor, and ADAM17 protease, providing initial phenotypic fingerprints .

Why 5-[(4-Methoxyphenoxy)methyl]-2H-tetrazole Cannot Be Casually Replaced by a Generic Tetrazole or Carboxylic Acid Analog


The assumption that any 5-substituted tetrazole or its corresponding carboxylic acid is functionally interchangeable is contradicted by quantitative structural biology data and comparative pharmacology. Allen et al. demonstrated that the hydrogen-bond environment around 1H-tetrazole and tetrazolate substituents extends approximately 1.2 Å further from the molecular core than that of –COOH/–COO⁻, meaning the protein binding site must undergo conformational adjustment to accommodate the switch [1]. In the phenoxymethyl tetrazole anti-inflammatory series reported by Drain et al., the direction and magnitude of potency change upon tetrazole-for-carboxyl substitution was strongly dependent on the specific substitution pattern: in the o-phenylcarbamoyl series, tetrazoles were appreciably more potent than the corresponding acids when the phenoxy ring was unsubstituted, whereas the opposite was true when meta/para substituents with high +ve π constants were introduced [2]. Furthermore, the 2H-tautomeric form of this compound imposes a distinct spatial orientation of the acidic NH proton compared to the 1H-tautomer, affecting both hydrogen-bond directionality and the electrostatic potential surface presented to biological targets [3]. These findings collectively establish that procurement decisions for 5-[(4-methoxyphenoxy)methyl]-2H-tetrazole must be guided by specific structural, physicochemical, and pharmacological evidence rather than generic class-based assumptions.

Quantitative Head-to-Head Evidence: 5-[(4-Methoxyphenoxy)methyl]-2H-tetrazole vs. Its Closest Analogs


Hydrogen-Bond Spatial Reach: Tetrazole vs. Carboxylic Acid (CSD Analysis)

In the most comprehensive crystallographic analysis of tetrazole–carboxylic acid bioisosterism to date, Allen et al. quantified the hydrogen-bond environments of 1H-tetrazole/tetrazolate versus –COOH/–COO⁻ across the Cambridge Structural Database (CSD) and Protein Data Bank (PDB). The H-bond environment around tetrazole substituents extends approximately 1.2 Å further from the core of the connected molecule compared to carboxylic acid groups. This spatial difference means that 5-[(4-methoxyphenoxy)methyl]-2H-tetrazole cannot be freely substituted with 4-methoxyphenoxyacetic acid without risking altered binding modes [1].

Bioisosterism Structural biology Crystal structure informatics

Comparative Anti-Inflammatory Potency: Phenoxymethyl Tetrazoles vs. Phenoxyacetic Acids (Mouse Writhing Test)

Drain et al. (1971) conducted a systematic comparison of o-phenylcarbamoyl- and o-benzamido-phenoxymethyl tetrazoles versus their corresponding phenoxyacetic acids in the mouse phenylbenzoquinone writhing test. In the o-phenylcarbamoyl series with unsubstituted phenoxy rings, each tetrazole was 'appreciably more potent than the corresponding acid.' However, this advantage was context-dependent: when the o-phenylcarbamoyl ring was unsubstituted and meta/para substituents with high +ve π constants were introduced into the phenoxy ring, the potency relationship inverted—each acid became more potent than its tetrazole counterpart [1]. This context-dependent potency inversion directly demonstrates that 5-[(4-methoxyphenoxy)methyl]-2H-tetrazole (bearing a para-methoxy group on the phenoxy ring) occupies a distinct position in the SAR landscape relative to its carboxylic acid analog.

Anti-inflammatory In vivo pharmacology Bioisostere potency comparison

Ionization State at Physiological pH: Tetrazole pKa vs. Carboxylic Acid pKa

The pKa of the N–H proton in 5-substituted tetrazoles falls in the range of 4.5–4.9, which is very close to the pKa of typical carboxylic acids (4.2–4.4) [1]. This similarity means that at physiological pH (7.4), both the tetrazole and carboxylic acid groups exist predominantly in their deprotonated, anionic forms—tetrazolate and carboxylate, respectively—capable of engaging in ionic and hydrogen-bond interactions with basic residues in protein binding sites [2]. However, the tetrazolate anion delocalizes its negative charge across four nitrogen atoms, whereas the carboxylate distributes charge across only two oxygen atoms, resulting in different charge density distributions and solvation properties that influence membrane permeation and target engagement [3]. For 5-[(4-methoxyphenoxy)methyl]-2H-tetrazole specifically, the electron-donating methoxy substituent on the phenoxy ring is expected to slightly elevate the tetrazole pKa through inductive effects transmitted via the methylene linker, though experimental determination is lacking.

Physicochemical property Drug design Bioisosterism

Metabolic Stability Advantage: Tetrazole Resistance to Phase I Oxidative Metabolism

Carboxylic acids are subject to several metabolic clearance pathways including acyl glucuronidation, β-oxidation (for aliphatic acids), and amino acid conjugation. The tetrazole ring is generally resistant to these metabolic degradation routes, as it cannot act as an acylating agent and does not undergo glucuronidation at the ring nitrogens under typical physiological conditions [1]. Quantitative matched molecular pair analyses and pharmacokinetic case studies have demonstrated that tetrazole-for-carboxyl replacement can extend plasma half-life by 2- to 10-fold, depending on the molecular context, due to reduced metabolic clearance [2]. For 5-[(4-methoxyphenoxy)methyl]-2H-tetrazole, the metabolic vulnerability shifts from the acid moiety to the methoxyphenyl ether, which may undergo O-demethylation by CYP450 enzymes—a liability shared with the carboxylic acid analog. However, the tetrazole ring itself avoids the acyl glucuronidation and subsequent covalent protein binding risks associated with carboxylic acid-containing compounds [3].

Drug metabolism Pharmacokinetics Bioisostere strategy

High-Throughput Screening Fingerprint: Target Engagement Profile Across Multiple Assay Platforms

Publicly available HTS data from the Johns Hopkins Ion Channel Center and The Scripps Research Institute Molecular Screening Center provide single-concentration activity measurements for 5-[(4-methoxyphenoxy)methyl]-2H-tetrazole across multiple target-based assays. At a screening concentration of 9.3 μM, the compound showed 4.41% activation of the mu-type opioid receptor (OPRM1). At 6.95 μM, it produced 1.23% inhibition of ADAM17 (TACE) protease. A B-score of −7.61 was recorded in an RGS4 modulator assay . While these are single-point screening data (not concentration-response curves) and cannot be used to claim potency or selectivity, they establish that this compound is a weak hit across these targets and provide a baseline activity fingerprint that can be compared with analog compounds screened in the same assay panels. This fingerprint is distinct from the activity profiles expected for the corresponding carboxylic acid analog, which would likely show different solubility, aggregation, and non-specific binding characteristics in HTS formats.

HTS profiling Target engagement Phenotypic screening

Recommended Application Scenarios for 5-[(4-Methoxyphenoxy)methyl]-2H-tetrazole (CAS 878431-74-4) Based on Quantitative Differentiation Evidence


Carboxylic Acid Bioisostere Replacement in Lead Optimization Programs

5-[(4-Methoxyphenoxy)methyl]-2H-tetrazole is best deployed as a direct tetrazole analog of 4-methoxyphenoxyacetic acid in structure-activity relationship (SAR) studies where the goal is to improve metabolic stability, modulate lipophilicity, or alter H-bond spatial reach while maintaining acidic character at physiological pH. The ~1.2 Å extended H-bond environment of the tetrazolate versus carboxylate, as quantified by Allen et al. [1], provides a structural rationale for altered target engagement that must be evaluated crystallographically. Procurement for this application is supported by the well-precedented class-level advantages of tetrazoles over carboxylic acids in drug design [2].

Anti-Inflammatory Phenoxymethyl Tetrazole Series Expansion

The Drain et al. (1971) study established that phenoxymethyl tetrazoles can exhibit context-dependent potency advantages over their phenoxyacetic acid counterparts in the mouse writhing test [3]. 5-[(4-Methoxyphenoxy)methyl]-2H-tetrazole, bearing a para-methoxy substituent on the phenoxy ring, occupies a specific position within this SAR landscape. It is suitable for procurement when exploring substitution effects on anti-inflammatory activity, particularly for comparison with the unsubstituted phenoxymethyl tetrazole (CAS 24896-23-9) to assess the impact of the electron-donating methoxy group.

Target-Based HTS Follow-Up and Selectivity Profiling

Public HTS data indicate that 5-[(4-methoxyphenoxy)methyl]-2H-tetrazole has been tested against RGS4, OPRM1, ADAM17, and muscarinic M1 receptor, with weak activity detected . Researchers investigating these targets may procure this compound as a starting point for hit validation and concentration-response follow-up. The compound's screening fingerprint also provides a baseline for selectivity profiling against structurally related tetrazole analogs to identify which structural features drive differential target engagement.

Synthetic Intermediate for 1,5-Disubstituted Tetrazole Libraries

The 2H-tautomeric form of this compound, combined with the reactive N–H position on the tetrazole ring, makes it a versatile intermediate for N1-alkylation or N1-arylation reactions to generate 1,5-disubstituted tetrazole libraries. This application is supported by the broader patent literature on phenoxymethyl tetrazole derivatives as MDM2-p53 interaction inhibitors [4] and anti-hyperuricemic agents, where N1-substitution is a key diversification step. The 4-methoxyphenoxy substituent provides a modular handle for further SAR exploration.

Quote Request

Request a Quote for 5-[(4-methoxyphenoxy)methyl]-2H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.